molecular formula C17H26N2O4 B14476716 Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-85-5

Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester

Cat. No.: B14476716
CAS No.: 65347-85-5
M. Wt: 322.4 g/mol
InChI Key: CUQGZNNSUMPQIX-UHFFFAOYSA-N
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Description

Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is a chemical compound with a complex structure that includes a carbamate group, a butoxyphenyl group, and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 2-butoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions may include a temperature range of 50-100°C and a solvent such as dichloromethane or toluene to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can affect cellular pathways by modulating the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-butoxyphenyl)-, 2-(4-piperidinyl)ethyl ester
  • Carbamic acid, (2-butoxyphenyl)-, 2-(4-pyrrolidinyl)ethyl ester

Uniqueness

Carbamic acid, (2-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different substituents.

Properties

CAS No.

65347-85-5

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(2-butoxyphenyl)carbamate

InChI

InChI=1S/C17H26N2O4/c1-2-3-11-22-16-7-5-4-6-15(16)18-17(20)23-14-10-19-8-12-21-13-9-19/h4-7H,2-3,8-14H2,1H3,(H,18,20)

InChI Key

CUQGZNNSUMPQIX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2

Origin of Product

United States

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